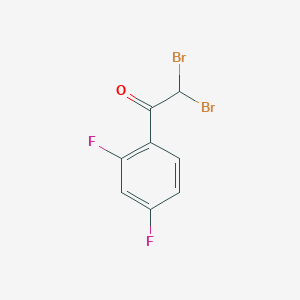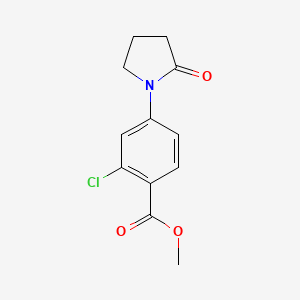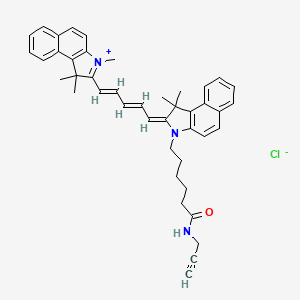
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is a complex organic compound characterized by its unique structure, which includes a phenoxazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the reaction of 10H-phenoxazine with N-methyl-N-phenylaniline under specific conditions to form the desired compound. The reaction often requires the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial for efficient production.
化学反応の分析
Types of Reactions
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the phenoxazine core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized phenoxazine compounds.
科学的研究の応用
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It finds applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxazine core can participate in electron transfer processes, influencing various biochemical pathways. Its ability to fluoresce under certain conditions also makes it a valuable tool in studying cellular mechanisms.
類似化合物との比較
Similar Compounds
Phenoxazine: The parent compound, which shares the core structure.
N-Phenylaniline: A related compound with similar functional groups.
N-Methylphenoxazine: Another derivative with comparable properties.
Uniqueness
N-Methyl-4-(10H-phenoxazin-10-yl)-N-phenylaniline is unique due to its combined structural features, which confer distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties enable a wide range of applications, from organic electronics to medicinal chemistry. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing molecule.
特性
分子式 |
C25H20N2O |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-methyl-4-phenoxazin-10-yl-N-phenylaniline |
InChI |
InChI=1S/C25H20N2O/c1-26(19-9-3-2-4-10-19)20-15-17-21(18-16-20)27-22-11-5-7-13-24(22)28-25-14-8-6-12-23(25)27/h2-18H,1H3 |
InChIキー |
BWTIHVTYOKOPSB-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)




![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)
![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)





![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)
